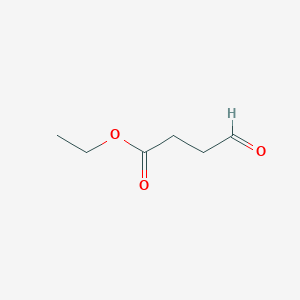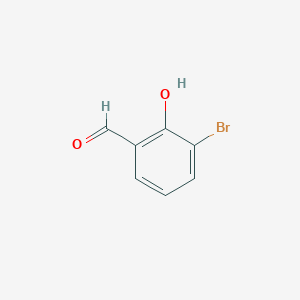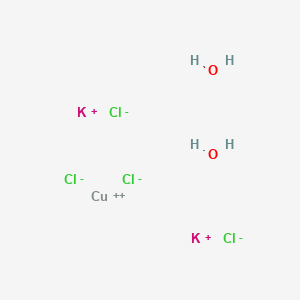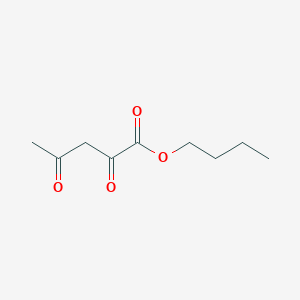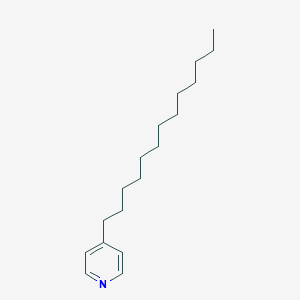![molecular formula C11H6ClN3O B158738 2-氯-10H-吡啶并[6,1-b]喹啉-10-酮 CAS No. 1702-98-3](/img/structure/B158738.png)
2-氯-10H-吡啶并[6,1-b]喹啉-10-酮
描述
2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one is a heterocyclic compound that belongs to the class of quinazolinone derivativesThe structure of 2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one consists of a quinazolinone core fused with a pyridazine ring and a chlorine atom at the 2-position, which contributes to its unique chemical properties .
科学研究应用
作用机制
Target of Action
It is known that this compound and its derivatives have been evaluated for their antimicrobial activity , suggesting that their targets may be components of microbial cells.
Mode of Action
Given its antimicrobial activity , it can be inferred that it may interact with microbial cells, leading to their inhibition or death.
Biochemical Pathways
Considering its antimicrobial activity , it is likely that it interferes with essential biochemical pathways in microbial cells, leading to their inhibition or death.
Result of Action
The result of the action of 2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one is the inhibition of microbial growth . This is based on the comparative study of the inhibition of growth of microorganisms by measuring the inhibition zone of the synthesized derivative .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide, which is then cyclized with formamide to yield the desired quinazolinone derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The quinazolinone core can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or dimethyl sulfoxide and may require catalysts or specific temperatures .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties. These derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications .
相似化合物的比较
2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one can be compared with other quinazolinone derivatives to highlight its uniqueness:
属性
IUPAC Name |
2-chloropyridazino[6,1-b]quinazolin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-9-5-6-10-13-8-4-2-1-3-7(8)11(16)15(10)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPUHRDKWNPCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937745 | |
| Record name | 2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702-98-3 | |
| Record name | 2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10H-Pyridazino(6,1-b)quinazolin-10-one, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


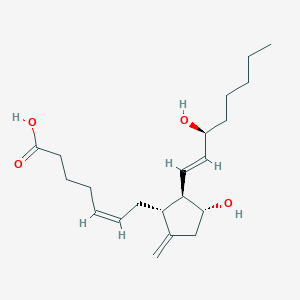
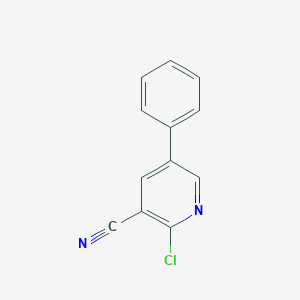
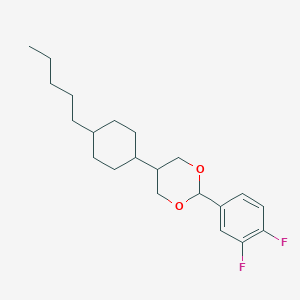
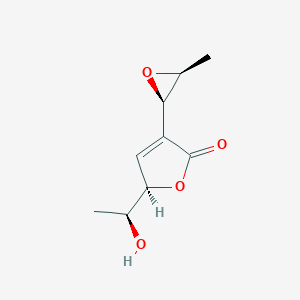
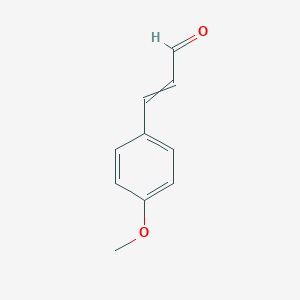
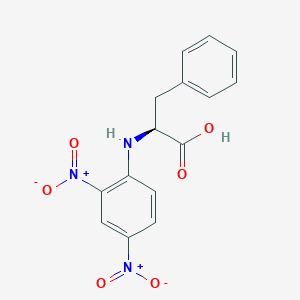
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
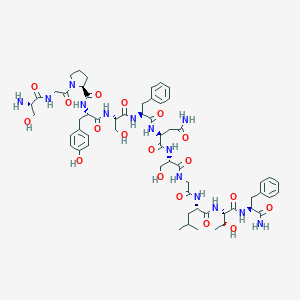
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
